molecular formula C21H21NO5 B11782064 2,5-Bis((4-methoxybenzyl)oxy)pyridin-4(1H)-one CAS No. 1632286-00-0

2,5-Bis((4-methoxybenzyl)oxy)pyridin-4(1H)-one

Cat. No.: B11782064
CAS No.: 1632286-00-0
M. Wt: 367.4 g/mol
InChI Key: LTGVAGVIYGIQPC-UHFFFAOYSA-N
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Description

2,5-Bis((4-methoxybenzyl)oxy)pyridin-4(1H)-one is a synthetic organic compound characterized by its unique structure, which includes a pyridinone core substituted with two 4-methoxybenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis((4-methoxybenzyl)oxy)pyridin-4(1H)-one typically involves the reaction of 2,5-dihydroxypyridin-4-one with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis((4-methoxybenzyl)oxy)pyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The methoxybenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.

    Medicine: Preliminary studies suggest that it may have therapeutic potential, particularly in the development of drugs targeting specific pathways.

    Industry: Its unique structure makes it useful in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2,5-Bis((4-methoxybenzyl)oxy)pyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydroxypyridin-4-one: The parent compound without the methoxybenzyl groups.

    4-Methoxybenzyl Chloride: A reagent used in the synthesis of the target compound.

    Quinones: Oxidized derivatives of the compound.

Uniqueness

2,5-Bis((4-methoxybenzyl)oxy)pyridin-4(1H)-one is unique due to its dual methoxybenzyl substitution, which imparts distinct chemical and biological properties

Properties

CAS No.

1632286-00-0

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

2,5-bis[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one

InChI

InChI=1S/C21H21NO5/c1-24-17-7-3-15(4-8-17)13-26-20-12-22-21(11-19(20)23)27-14-16-5-9-18(25-2)10-6-16/h3-12H,13-14H2,1-2H3,(H,22,23)

InChI Key

LTGVAGVIYGIQPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=O)C(=CN2)OCC3=CC=C(C=C3)OC

Origin of Product

United States

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